molecular formula C16H13ClN2O B1348997 (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol CAS No. 36640-39-8

(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

Cat. No.: B1348997
CAS No.: 36640-39-8
M. Wt: 284.74 g/mol
InChI Key: RGRYFKFGOCASDE-UHFFFAOYSA-N
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Description

(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol is a pyrazole-based compound featuring a chlorophenyl group at the 3-position and a hydroxymethyl group at the 4-position of the pyrazole ring. Its molecular formula is C₁₆H₁₂ClN₂O, with a molecular weight of 298.74 g/mol. The compound is of interest due to its structural versatility, enabling derivatization for applications in medicinal chemistry, particularly in anticancer, anti-inflammatory, and antimicrobial research .

Properties

IUPAC Name

[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H13ClN2O/c17-14-8-6-12(7-9-14)16-13(11-20)10-19(18-16)15-4-2-1-3-5-15/h1-10,20H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRYFKFGOCASDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190106
Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol
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Molecular Weight

284.74 g/mol
Source PubChem
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CAS No.

36640-39-8
Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol
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Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol
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Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol
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Record name 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol
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Preparation Methods

Synthesis from Pyrazole Carboxylates via Reduction

A common and well-documented approach involves the reduction of pyrazole-3-carboxylates to the corresponding pyrazol-4-yl methanols.

Procedure:

  • Starting from a mixture of regioisomeric 3- and 5-pyrazole carboxylates (5 mmol) dissolved in dry tetrahydrofuran (THF, 30 mL).
  • Addition of lithium aluminum hydride (LiAlH4, 5 mmol) at 0 °C.
  • Stirring at room temperature for 1 hour.
  • Quenching the reaction with 10% aqueous sodium hydroxide.
  • Filtration through Celite and extraction with ethyl acetate.
  • Evaporation under vacuum to yield crude alcohols.
  • Separation of regioisomers by column chromatography to isolate the major product, (3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol, in yields ranging from 61% to 74%.

Key Notes:

  • The regioisomeric mixture requires chromatographic separation.
  • LiAlH4 is a strong reducing agent effective for ester to alcohol conversion.
  • The reaction is performed under anhydrous conditions to prevent side reactions.

Preparation of Pyrazole Carboxylates

The pyrazole carboxylates used as starting materials are typically synthesized by condensation reactions involving substituted hydrazines and β-ketoesters.

  • For example, 4-chlorophenylhydrazine hydrochloride reacts with ethyl benzoylacetate or ethyl acetoacetate in glacial acetic acid with sodium acetate as a base.
  • The reaction is stirred at room temperature or refluxed in methanol for extended periods (up to 24 h).
  • The resulting pyrazolone derivatives are isolated by precipitation and recrystallization.

Summary Table of Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Pyrazole carboxylate synthesis 4-chlorophenylhydrazine + ethyl benzoylacetate, acetic acid, sodium acetate, reflux or room temp 70-95 Precursor preparation
Reduction to methanol LiAlH4 in dry THF, 0 °C to RT, quench with NaOH 61-74 Requires chromatographic separation
Oxidation to aldehyde (optional) PCC in CH2Cl2, RT, 8 h 55-57 For further derivatization
Halogenation (optional) ICl, K2CO3 in CHCl3, 0 °C to RT 92-96 For 4-iodopyrazole derivatives

Analytical and Purification Techniques

  • Column chromatography is essential for separating regioisomeric alcohols.
  • High-Performance Liquid Chromatography (HPLC) with reverse-phase columns and mobile phases of acetonitrile/water/phosphoric acid or formic acid is used for purity analysis.
  • Characterization includes NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm structure and purity.

Research Findings and Notes

  • The reduction of pyrazole carboxylates with LiAlH4 is a reliable and reproducible method to obtain this compound.
  • The regioselectivity of the reaction favors the 3-substituted pyrazole methanol as the major product.
  • The synthetic route allows for structural modifications at various positions on the pyrazole ring, enabling the exploration of biological activities.
  • Yields are generally moderate to good, with purification steps critical for isolating the desired isomer.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group results in the formation of a carbonyl compound, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may interact with enzymes involved in oxidative stress pathways, providing neuroprotective effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related pyrazole derivatives, focusing on structural modifications , biological activities , and physicochemical properties .

Structural and Functional Comparisons

Compound Name Key Structural Features Biological Activity Key Findings Reference
(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol (Target Compound) Chlorophenyl (C₆H₄Cl) at 3-position; hydroxymethyl (-CH₂OH) at 4-position. Under investigation; scaffold for derivatization. Serves as a precursor for hybrid molecules (e.g., thiazolidinediones, chalcones).
3-(4-Acetamidophenyl)-5-((target)methylene)-2-phenyl-iminothiazolidin-4-one Target compound conjugated to thiazolidinone via methylene bridge. Not explicitly stated; likely evaluated for antimicrobial/anti-inflammatory roles. Yield: 75%; mp 265–267°C; IR confirms C=O and N–H stretches.
Compound 5o (Pyrazole-chalcone hybrid) Chalcone moiety linked to pyrazole core. Anticancer (IC₅₀ = 2.13 µM vs. MCF-7 cells); tubulin polymerization inhibitor (66.4%). Strong apoptosis induction; molecular docking score: −7.22 (interacts with tubulin residues).
Compounds 71 & 72 (Pyrazolyl-thiazolidinediones) Thiazolidinedione ring conjugated to pyrazole. Anti-inflammatory (moderate to good activity vs. celecoxib). Activity linked to electron-withdrawing groups (e.g., Cl).
Compound 35c (Triazole-pyrazole hybrid) Triazole and bromophenyl substituents. Antimicrobial (MIC = 100–200 µg/mL; inhibition zones 18–25 mm). Bromine enhances lipophilicity and membrane penetration.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 5o (Chalcone) Compound 35c (Triazole) Thiazolidinedione Derivatives (71/72)
Molecular Weight 298.74 g/mol ~500 g/mol ~600 g/mol ~450–500 g/mol
cLogP ~3.1 (predicted) 4.2 5.8 3.5–4.0
Hydrogen Bond Donors 1 (-OH) 0 0 1–2 (-NH, -OH)
Rotatable Bonds 3 6 8 4–5
Water Solubility (cLogS) -2.1 (moderate) -3.5 (low) -4.2 (low) -2.8 (moderate)
Toxicity Profile Low (predicted) Low (no mutagenicity) Moderate (bromine risk) Low (no carcinogenicity)

Notes:

  • The target compound’s lower molecular weight and moderate cLogP suggest favorable bioavailability compared to bulkier hybrids (e.g., 35c) .
  • Thiazolidinedione derivatives exhibit improved solubility due to polar heterocyclic rings .

Biological Activity

(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol, commonly referred to as a pyrazole derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is characterized by its unique structure, which contributes to its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.

  • Molecular Formula : C16H13ClN2O
  • Molecular Weight : 284.740 g/mol
  • CAS Number : 36640-39-8
  • Density : 1.25 g/cm³
  • Boiling Point : 482.9 ºC at 760 mmHg
  • LogP : 3.685

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that compounds derived from pyrazole scaffolds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives showed up to 85% inhibition of TNF-α at concentrations of 10 µM, comparable to standard drugs like dexamethasone, which achieved 76% inhibition at 1 µM .

Analgesic Properties

The analgesic effects of this compound have been highlighted in various studies. Pyrazole derivatives are known to interact with pain pathways, leading to a reduction in pain perception. In animal models, these compounds have been shown to alleviate pain comparable to traditional analgesics .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. Studies have reported that this compound exhibits activity against several bacterial strains, including E. coli and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were found to be effective at concentrations as low as 40 µg/mL, indicating its potential as an antimicrobial agent .

Research Findings and Case Studies

StudyCompound TestedBiological ActivityFindings
Selvam et al. (2014)Pyrazole derivativesAnti-inflammatoryCompounds showed up to 85% inhibition of TNF-α at 10 µM
Abdel-Hafez et al. (2019)Pyrazole-NO hybridsAntibacterial & anti-inflammatoryNotable activity against both MAO-A and MAO-B isoforms
Burguete et al. (2020)Diphenyl-pyrazole derivativesAntimicrobialEffective against Mycobacterium tuberculosis with significant inhibition rates

The biological activities of this compound are attributed to its ability to modulate various signaling pathways involved in inflammation and pain response. The compound is believed to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins . Additionally, its interaction with specific receptors may further enhance its analgesic properties.

Q & A

Q. What synthetic routes are commonly employed for (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with condensation of substituted phenylhydrazines with β-keto esters or diketones to form the pyrazole core. For example, chlorophenyl and phenyl substituents are introduced via Suzuki coupling or nucleophilic substitution . Key steps include:

  • Cyclocondensation : Optimized at 80–120°C in ethanol or THF, with yields improved by acid catalysis (e.g., H₂SO₄).
  • Hydroxymethylation : Achieved via Baylis-Hillman reaction using DABCO as a catalyst, producing the methanol moiety .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from methanol.

Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–120°CHigher yields at 100°C
Solvent PolarityEthanol/THFMinimizes side reactions
Catalyst Loading5–10 mol% DABCOReduces reaction time

Q. How is the structure of this compound validated experimentally?

Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR : ¹H and ¹³C NMR identify substituent environments (e.g., pyrazole ring protons at δ 6.5–8.5 ppm, methanol -OH at δ 2.5–3.5 ppm) .
  • IR : Stretching vibrations for -OH (3200–3400 cm⁻¹) and C-Cl (750 cm⁻¹) confirm functional groups .
  • X-ray Crystallography : SHELX software refines crystal structures, revealing bond lengths (e.g., C-Cl: 1.73 Å) and dihedral angles between aromatic rings (e.g., 45–60°) .

Example Data :

TechniqueKey Peaks/ParametersReference
¹H NMR (DMSO-d₆)δ 7.2–8.1 (m, 9H, aromatic)
X-raySpace group P2₁/c, Z = 4

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives like this compound?

Methodological Answer: Discrepancies in activity (e.g., anti-inflammatory vs. cytotoxicity) arise from assay conditions or structural variations. Mitigation strategies include:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 1–100 µM) .
  • Comparative SAR Studies : Modify substituents (e.g., replacing 4-chlorophenyl with fluorophenyl) to isolate pharmacophores .
  • Computational Modeling : Multiwfn software calculates electrostatic potential surfaces to predict binding affinity to targets like COX-2 .

Case Study :

DerivativeBioactivity (IC₅₀, µM)Structural Feature
4-Chlorophenyl analog12.3 ± 1.2 (COX-2)Electron-withdrawing Cl
4-Methoxyphenyl analog>100 (Inactive)Electron-donating OMe

Q. How does crystallographic data inform the reactivity of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals steric and electronic factors affecting reactivity:

  • Torsional Angles : Pyrazole and chlorophenyl rings exhibit non-planar arrangements (dihedral angle ~55°), limiting π-π stacking but enhancing solubility .
  • Hydrogen Bonding : Methanol -OH forms intermolecular bonds (O···N: 2.89 Å), influencing solid-state stability and solubility .
  • SHELX Refinement : Anisotropic displacement parameters (ADPs) quantify thermal motion, correlating with stability under reaction conditions .

Crystallographic Parameters :

ParameterValueImplication
Space GroupP2₁/cMonoclinic symmetry
Unit Cell Volume1697.57 ųModerate packing density

Methodological Considerations

Q. What computational tools are recommended for electronic structure analysis of this compound?

Methodological Answer:

  • Multiwfn : Analyzes electron localization function (ELF) and Laplacian of electron density (∇²ρ) to map nucleophilic/electrophilic sites .
  • Docking Studies (AutoDock Vina) : Predicts binding modes with biological targets using crystallographic data for parameterization .
  • DFT Calculations (Gaussian 16) : Optimizes geometry at B3LYP/6-31G(d) level, calculating HOMO-LUMO gaps (e.g., 4.2 eV) to assess redox activity .

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